3-Amino-3-(furan-3-yl)propanamide
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Overview
Description
3-Amino-3-(furan-3-yl)propanamide is an organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propanamide group with an amino substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(furan-3-yl)propanamide can be achieved through several methods. One common approach involves the condensation of 3-furancarboxaldehyde with an appropriate amine, followed by reduction and subsequent amidation . Another method includes the reaction of 3-furylacetic acid with ammonia or an amine under suitable conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(furan-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amines.
Substitution: Substituted amides or amines.
Scientific Research Applications
3-Amino-3-(furan-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-3-(furan-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(furan-2-yl)propanamide: Similar structure but with the furan ring attached at the second position.
2-(2-Chloroacetamido)-3-(furan-2-yl)propanamide: Contains a chloroacetamido group instead of an amino group
Uniqueness
3-Amino-3-(furan-3-yl)propanamide is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-amino-3-(furan-3-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H2,9,10) |
InChI Key |
YUNCSKKLFKXBIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(CC(=O)N)N |
Origin of Product |
United States |
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